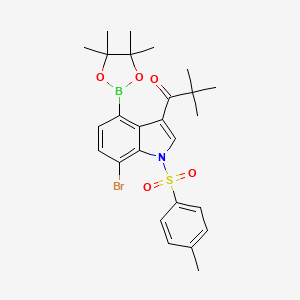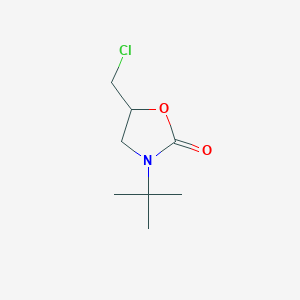
2-Amino-4-(ethylsulfanyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(ethylsulfanyl)butanamide is an organic compound with the molecular formula C6H14N2OS It is characterized by the presence of an amino group, an ethylsulfanyl group, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(ethylsulfanyl)butanamide can be achieved through several methods. One common approach involves the use of 2-amido butyronitrile as a starting material. This compound undergoes enzyme-catalyzed reactions in a buffer solution system to yield this compound . This method is advantageous as it minimizes the use of harmful organic solvents and is cost-effective, making it suitable for industrial-scale production.
Industrial Production Methods
For large-scale production, the enzyme-catalyzed method mentioned above is preferred due to its environmental benefits and cost efficiency. This method involves the use of specific enzymes that catalyze the conversion of 2-amido butyronitrile to this compound in an aqueous buffer solution .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(ethylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ethylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups within the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Amino-4-(ethylsulfanyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(ethylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The amino group and ethylsulfanyl group play crucial roles in its reactivity and interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(methylsulfanyl)butanamide: This compound is similar in structure but has a methylsulfanyl group instead of an ethylsulfanyl group.
2-Amino-4-hydroxybutanoic acid: This compound has a hydroxyl group instead of an ethylsulfanyl group.
Uniqueness
2-Amino-4-(ethylsulfanyl)butanamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications and chemical synthesis.
Propiedades
Fórmula molecular |
C6H14N2OS |
|---|---|
Peso molecular |
162.26 g/mol |
Nombre IUPAC |
2-amino-4-ethylsulfanylbutanamide |
InChI |
InChI=1S/C6H14N2OS/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
Clave InChI |
ACQBGZGVXSOMPD-UHFFFAOYSA-N |
SMILES canónico |
CCSCCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)




![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)




